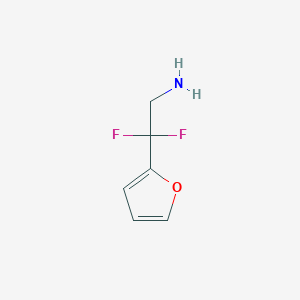

2,2-ジフルオロ-2-(フラン-2-イル)エタン-1-アミン

説明

2,2-Difluoro-2-(furan-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H7F2NO and its molecular weight is 147.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ジフルオロジヒドロフランの構築と変換

この化合物は、2,2-ジフルオロ-2,3-ジヒドロフランの構築と変換に使用されます . このプロセスは、金属フリーかつ添加剤フリーの条件、高い官能基許容性、および容易に入手可能な出発物質を特徴としています .

α-アミノ酸への変換

この化合物は、還元雰囲気下で容易にα-アミノ酸に変換できます . これは、アミノ酸医薬品の研究開発のための新たな道を切り開きます .

2-フルオロフランの合成

2-フルオロフランの合成は、マグネシウム粉末とTBSClの存在下でフッ素脱離を行うことで完了することができます . これは、2-フルオロフラン誘導体の構築のための新規かつ未開発の戦略です .

4. ジアミンとジエポキシモノマーの調製 この化合物は、エポキシ樹脂の合成のためのジアミンとジエポキシモノマーの調製に使用されます . これは主に、天然セルロースおよびヘミセルロース原料から得られる2-フルフラール、5-(ヒドロキシメチル)フルフラール(5-HMF)、および2,5-フランジカルボン酸(FDCA)から行われます .

5. ポリエチレンテレフタレートにおけるフタル酸部分の置換 この化合物は、ポリエチレンテレフタレート中のフタル酸部分を置き換えることができます . これは、より持続可能なポリマーを製造するためのより大きな取り組みの一部です .

6. フランプラットフォームケミカル(FPC)の製造と用途 この化合物は、バイオマスから直接入手可能なフランプラットフォームケミカル(FPC)の製造と用途に使用されます . これには、フルフラールと5-ヒドロキシメチルフルフラールが含まれます .

作用機序

- The primary target of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine is likely a specific receptor or enzyme within biological systems. Unfortunately, precise information about its exact target remains limited in the available literature .

Target of Action

Its unique structure and potential interactions make it an exciting area for investigation . 🌟

生化学分析

Biochemical Properties

2,2-Difluoro-2-(furan-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the reductive amination process, such as those catalyzed by Ru/Al2O3 . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, thereby modulating pathways that control cell growth, differentiation, and apoptosis . Additionally, 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine can alter gene expression patterns, leading to changes in the production of proteins essential for various cellular functions.

Molecular Mechanism

At the molecular level, 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity to target enzymes, leading to either inhibition or activation of enzymatic activity . Furthermore, 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2,2-Difluoro-2-(furan-2-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells . The compound’s metabolic pathways are complex and may involve multiple steps, each regulated by different enzymes and cofactors.

Transport and Distribution

The transport and distribution of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine can affect its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.

特性

IUPAC Name |

2,2-difluoro-2-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2NO/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFMVVNUMGQVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

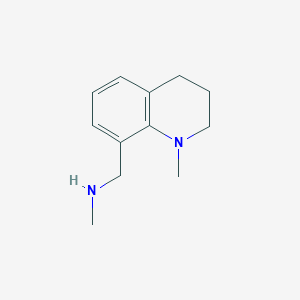

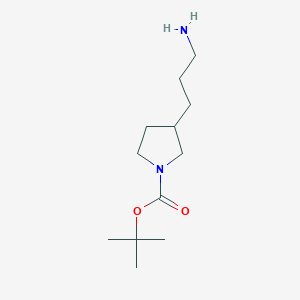

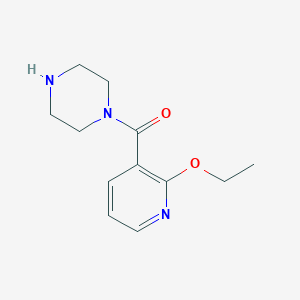

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)

![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)

![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1471865.png)

![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)